molecular formula C7H9N2O3P B2744029 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid CAS No. 2567495-29-6

5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid

Cat. No.: B2744029
CAS No.: 2567495-29-6
M. Wt: 200.134
InChI Key: URHYNDTZWHQRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid: is a heterocyclic compound with the molecular formula C₇H₉N₂O₃P It is characterized by the presence of a pyrimidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with dimethylphosphorylating agents. One common method includes the use of dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphosphoryl group, leading to the formation of phosphoryl derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The pyrimidine ring can participate in substitution reactions, where various substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Phosphoryl derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It may act as an inhibitor or modulator of specific biological pathways.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction or genetic disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The carboxylic acid group may also participate in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

  • 5-Methylpyrimidine-2-carboxylic acid
  • 5-Phosphorylpyrimidine-2-carboxylic acid
  • 5-Dimethylaminopyrimidine-2-carboxylic acid

Comparison:

  • 5-Methylpyrimidine-2-carboxylic acid lacks the phosphoryl group, making it less versatile in forming specific interactions.
  • 5-Phosphorylpyrimidine-2-carboxylic acid has a phosphoryl group but not the dimethyl substitution, which may affect its reactivity and binding properties.
  • 5-Dimethylaminopyrimidine-2-carboxylic acid contains a dimethylamino group instead of a dimethylphosphoryl group, leading to different electronic and steric effects.

The uniqueness of 5-(Dimethylphosphoryl)pyrimidine-2-carboxylic acid lies in its combination of a dimethylphosphoryl group and a carboxylic acid group, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

5-dimethylphosphorylpyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N2O3P/c1-13(2,12)5-3-8-6(7(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHYNDTZWHQRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.